molecular formula C12H19NNaO13S B1612558 Heparin disaccharide II-H sodium salt CAS No. 136098-02-7

Heparin disaccharide II-H sodium salt

Cat. No.: B1612558
CAS No.: 136098-02-7
M. Wt: 440.34 g/mol
InChI Key: PZZOMOYPUZNPJJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of Heparin disaccharide II-H sodium salt involves the enzymatic digestion of de-N-sulfated heparin using heparinase II. The reaction conditions typically include maintaining a specific pH and temperature to ensure optimal enzyme activity. Industrial production methods may involve large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Heparin disaccharide II-H sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Heparin disaccharide II-H sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Heparin disaccharide II-H sodium salt involves its interaction with specific molecular targets and pathways. For instance, it exhibits inhibitory activity against enzymes like protein kinase C and phosphodiesterase. Additionally, it may interact with estrogen receptors, affecting estrogen-dependent cell signaling pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and cell signaling processes .

Comparison with Similar Compounds

Heparin disaccharide II-H sodium salt can be compared with other similar compounds, such as:

    Heparin disaccharide I-H sodium salt: Another digestion product of heparinase I, differing in its specific structure and biological activity.

    Heparin disaccharide III-H sodium salt: A product of heparinase III digestion, with distinct structural and functional properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable tool for research and potential therapeutic applications .

Properties

InChI

InChI=1S/C12H19NO13S.Na/c13-4(2-14)8(17)10(6(16)3-24-27(21,22)23)26-12-9(18)5(15)1-7(25-12)11(19)20;/h1-2,4-6,8-10,12,15-18H,3,13H2,(H,19,20)(H,21,22,23);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZOMOYPUZNPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)N)O)C(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NNaO13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585181
Record name PUBCHEM_16219490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136098-02-7
Record name PUBCHEM_16219490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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